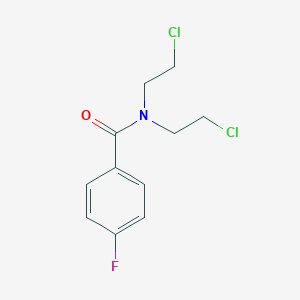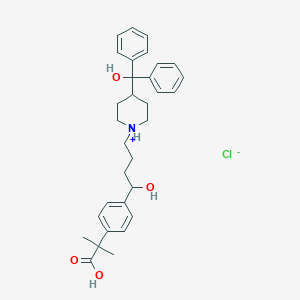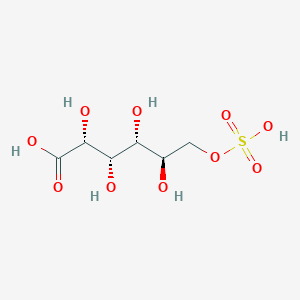![molecular formula C9H10N4O B162193 N-[(1H-Benzimidazol-2-yl)methyl]urea CAS No. 135252-39-0](/img/structure/B162193.png)
N-[(1H-Benzimidazol-2-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1H-Benzimidazol-2-yl)methyl]urea, also known as BMU, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. BMU is a white crystalline solid that is soluble in water and organic solvents. Its chemical structure comprises a benzimidazole ring and a urea moiety, which makes it a unique compound with distinct properties.
Mecanismo De Acción
The mechanism of action of N-[(1H-Benzimidazol-2-yl)methyl]urea is not fully understood, but it is believed to function by inhibiting the activity of enzymes involved in DNA replication and repair. N-[(1H-Benzimidazol-2-yl)methyl]urea has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged cells.
Efectos Bioquímicos Y Fisiológicos
N-[(1H-Benzimidazol-2-yl)methyl]urea has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of DNA synthesis. N-[(1H-Benzimidazol-2-yl)methyl]urea has also been shown to modulate the activity of various signaling pathways that are involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1H-Benzimidazol-2-yl)methyl]urea has several advantages as a research chemical, including its ease of synthesis, high purity, and low toxicity. However, it also has some limitations, such as its limited solubility in water and its potential to form insoluble aggregates in biological systems.
Direcciones Futuras
There are several future directions for the research on N-[(1H-Benzimidazol-2-yl)methyl]urea, including the development of new analogs with improved pharmacological properties. N-[(1H-Benzimidazol-2-yl)methyl]urea can also be used as a tool compound to study the mechanisms of DNA replication and repair. Additionally, N-[(1H-Benzimidazol-2-yl)methyl]urea can be used as a scaffold for the development of new drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-[(1H-Benzimidazol-2-yl)methyl]urea is a unique compound that has gained significant attention in scientific research due to its diverse applications. N-[(1H-Benzimidazol-2-yl)methyl]urea has been extensively studied for its potential applications in medicinal chemistry, where it has been used as a scaffold for the development of new drugs. N-[(1H-Benzimidazol-2-yl)methyl]urea has several advantages as a research chemical, including its ease of synthesis, high purity, and low toxicity. There are several future directions for the research on N-[(1H-Benzimidazol-2-yl)methyl]urea, including the development of new analogs with improved pharmacological properties and the use of N-[(1H-Benzimidazol-2-yl)methyl]urea as a tool compound to study the mechanisms of DNA replication and repair.
Métodos De Síntesis
N-[(1H-Benzimidazol-2-yl)methyl]urea can be synthesized through various methods, including the reaction of benzimidazole with urea in the presence of a suitable catalyst. The reaction can be carried out under mild conditions, and the yield of N-[(1H-Benzimidazol-2-yl)methyl]urea can be optimized through proper purification techniques. Other methods of synthesis include the reaction of benzimidazole with isocyanates or carbodiimides.
Aplicaciones Científicas De Investigación
N-[(1H-Benzimidazol-2-yl)methyl]urea has been extensively studied for its potential applications in various scientific fields. One of the primary applications of N-[(1H-Benzimidazol-2-yl)methyl]urea is in medicinal chemistry, where it has been used as a scaffold for the development of new drugs. N-[(1H-Benzimidazol-2-yl)methyl]urea has been shown to exhibit potent antitumor activity, making it a promising candidate for cancer chemotherapy.
Propiedades
Número CAS |
135252-39-0 |
|---|---|
Nombre del producto |
N-[(1H-Benzimidazol-2-yl)methyl]urea |
Fórmula molecular |
C9H10N4O |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
1H-benzimidazol-2-ylmethylurea |
InChI |
InChI=1S/C9H10N4O/c10-9(14)11-5-8-12-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,12,13)(H3,10,11,14) |
Clave InChI |
FVFVYXTWPPNHRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)N |
Sinónimos |
Urea, (1H-benzimidazol-2-ylmethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



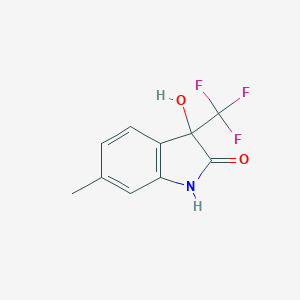
![N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162112.png)
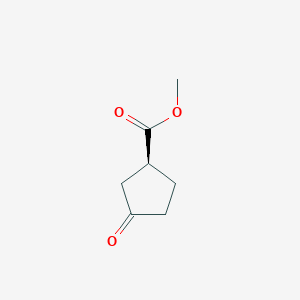
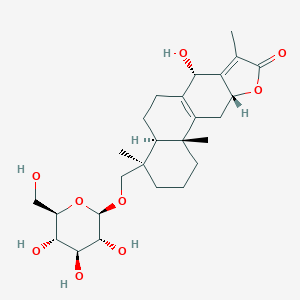
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)
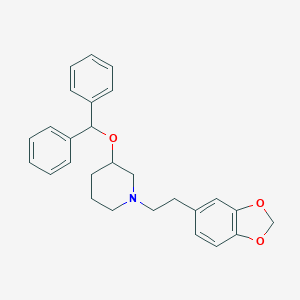
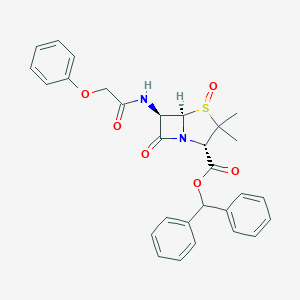
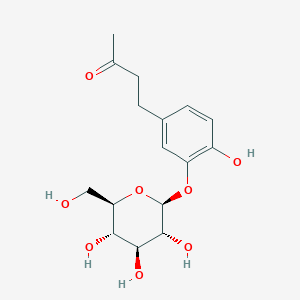
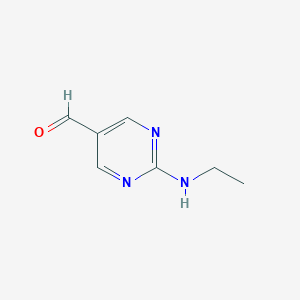
![3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162129.png)
